1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
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Description
1-(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C19H21FN4O and its molecular weight is 340.402. The purity is usually 95%.
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Scientific Research Applications
Photochemical Properties and Reactions
Researchers have investigated the photochemistry of related compounds, providing insights into their behavior under light exposure. For instance, the study of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (ciprofloxacin) revealed its low-efficiency substitution reaction and decarboxylation under irradiation in H2O, highlighting the impact of photochemical reactions on its chemical stability and potential transformations (Mella, Fasani, & Albini, 2001).
Synthesis and Characterization
The synthesis and characterization of related compounds have been a focus of research, contributing to the understanding of their chemical properties and potential applications. For example, the compound 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethanone was synthesized and characterized, with investigations into its thermal stability, crystal structure, and cytotoxicity, providing a foundation for further biological applications (Govindhan et al., 2017).
Antitumor Activity
The antitumor potential of compounds bearing structural similarities has been assessed through synthetic and evaluation studies. For instance, a series of 1,2,4-triazine derivatives with a piperazine amide moiety exhibited promising antiproliferative effects against breast cancer cells, suggesting a pathway for developing anticancer agents (Yurttaş et al., 2014).
Electrochemical Studies
Electrochemical investigations of compounds containing cyclopropyl, fluoro, and piperazinyl groups have contributed to understanding their reactivity and potential applications in drug development. These studies offer insights into the compounds' redox behavior, crucial for designing drugs with specific pharmacokinetic properties (Srinivasu et al., 1999).
Antibacterial and Antifungal Activities
Research has also been conducted on azole-containing piperazine derivatives to evaluate their antibacterial and antifungal activities. These studies have identified compounds with significant in vitro antimicrobial efficacy, suggesting potential applications in treating infections (Gan et al., 2010).
Properties
IUPAC Name |
1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O/c20-16-5-1-14(2-6-16)13-19(25)24-11-9-23(10-12-24)18-8-7-17(21-22-18)15-3-4-15/h1-2,5-8,15H,3-4,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXNWYZOCNEFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.